2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide
Description
The compound 2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide (CAS: 32039-48-8) is a diazenyl-linked heterocyclic sulfonamide derivative. Its molecular formula is C₁₆H₁₅ClN₅O₃S, with a molecular weight of 400.85 g/mol (derived by adjusting the base compound in with a chlorine substituent). The structure features a benzenesulfonamide core, a hydroxyl group at position 5, a chlorine substituent at position 2, and a diazenyl bridge connecting to a 3-methyl-5-oxo-1-phenyl-4H-pyrazolyl moiety.
Properties
CAS No. |
68227-63-4 |
|---|---|
Molecular Formula |
C16H14ClN5O4S |
Molecular Weight |
407.8 g/mol |
IUPAC Name |
2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C16H14ClN5O4S/c1-9-15(16(24)22(21-9)10-5-3-2-4-6-10)20-19-12-7-11(17)14(8-13(12)23)27(18,25)26/h2-8,15,23H,1H3,(H2,18,25,26) |
InChI Key |
GFUYIWVDOHOKRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2O)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Diazotization and Coupling Reactions: The synthesis often begins with the diazotization of an aromatic amine, followed by coupling with a pyrazole derivative under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl linkage can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that the compound may exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth and proliferation. The interaction with these enzymes can disrupt metabolic pathways critical for cancer cell survival, making it a candidate for further exploration in cancer therapy .
2. Antimicrobial Properties:
The sulfonamide moiety is known for its antimicrobial effects. Studies suggest that 2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide may inhibit bacterial growth by targeting bacterial enzymes similar to traditional sulfonamides .
Enzyme Interaction Studies
The compound's ability to bind to specific enzymes is crucial for its potential therapeutic effects. Interaction studies have shown that it can alter enzyme function by binding to active or allosteric sites, thereby disrupting normal cellular processes . This mechanism highlights its potential in drug discovery, particularly for conditions where enzyme modulation is beneficial.
Case Studies and Research Findings
1. In Vitro Studies:
In vitro studies have demonstrated the compound's efficacy in inhibiting the growth of various cancer cell lines. For instance, research has shown that it can significantly reduce cell viability in breast and prostate cancer models, suggesting its potential as an effective anticancer agent .
2. Antimicrobial Efficacy:
A study focusing on the antimicrobial properties of related compounds indicated that derivatives of this sulfonamide exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the diazenyl group could enhance its efficacy .
Mechanism of Action
The mechanism of action of 2-chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl linkage and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues from Thiazolyl-Pyrazoline Derivatives ()
Four compounds synthesized in share structural similarities with the target molecule, particularly in their diazenyl linkages and heterocyclic systems. Key differences lie in substituents and additional rings (e.g., thiazole).
Key Observations :
- The target compound lacks the thiazole ring present in all four analogues, which may reduce steric bulk and alter electronic properties.
- Chlorine substitution : Unlike 4a, 4c, and 4d, the target compound has a chlorine at position 2 on the benzene ring rather than on aryl diazenyl groups.
- Sulfonamide group : Shared with 4b and 4d, this group enhances water solubility and hydrogen-bonding capacity, critical for receptor interactions .
Sodium Salt Derivative ()
A structurally related compound in , disodium 5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-[4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate (CAS: 6375-55-9), differs significantly:
- Molecular formula : C₃₂H₂₄N₈Na₂O₈S₂ (MW: 802.76 g/mol).
- Key features : Dual diazenyl-pyrazolyl groups, sulfonate (-SO₃⁻) instead of sulfonamide (-SO₂NH₂), and sodium counterions.
- Implications : The sulfonate group and sodium ions drastically increase water solubility compared to the neutral sulfonamide in the target compound .
Substituent Variations in Pyrazolyl-Diazenyl Systems
- Chlorophenyl vs. methoxyphenyl : Compounds like 4a () and the target molecule demonstrate that chloro substituents enhance lipophilicity, whereas methoxy groups increase electron-donating capacity, affecting redox stability and binding interactions.
- Hydroxy group : Unique to the target compound, the -OH group at position 5 may participate in hydrogen bonding or tautomerism, influencing reactivity and pharmacokinetics .
Research Findings and Implications
- Thermal stability : Melting points for analogues range from 192–212°C, indicating high thermal stability due to rigid aromatic systems. The target compound likely exhibits similar stability.
- Biological relevance: Compounds in were designed as dual EGFR/HER2 inhibitors.
Biological Activity
2-Chloro-5-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide core linked to a diazenyl group derived from a pyrazole derivative. Its molecular formula is C16H15ClN4O4S, with a molecular weight of approximately 449.5 g/mol. The presence of multiple functional groups, including a chloro group, hydroxyl group, and sulfonamide moiety, contributes to its biological reactivity and potential therapeutic applications.
| Structural Features | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Hydroxyl Group | Potential for hydrogen bonding with biological targets |
| Diazenyl Group | May influence the compound's redox properties |
| Sulfonamide Moiety | Known for antibacterial and antitumor activities |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes involved in critical metabolic pathways. Preliminary studies suggest that it may inhibit enzyme activity by binding to active or allosteric sites, leading to disrupted cellular processes. This mechanism indicates potential applications in:
- Cancer Treatment : The compound shows promise as an antitumor agent due to its ability to inhibit key enzymes associated with tumor growth.
- Antimicrobial Activity : Its sulfonamide group is known for antibacterial properties, suggesting utility in treating infections.
Case Studies and Research Findings
- Antitumor Activity : Research has indicated that pyrazole derivatives exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds similar to 2-chloro-5-hydroxy derivatives have demonstrated IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines, indicating potent cytotoxicity .
- Antimicrobial Studies : In vitro assays have shown that related pyrazole compounds possess antibacterial properties against Gram-positive and Gram-negative bacteria. The sulfonamide moiety plays a crucial role in this activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis .
- Structure-Activity Relationship (SAR) : A study evaluating SAR among various pyrazole derivatives found that modifications to the substituents on the pyrazole ring significantly affect biological activity. Compounds with electron-withdrawing groups tended to exhibit enhanced inhibitory effects against target enzymes .
Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50/Effect |
|---|---|---|
| Antitumor | MCF7 | 3.79 µM |
| Antitumor | NCI-H460 | 42.30 µM |
| Antimicrobial | Various Bacteria | Moderate Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
